3-Chloropyrrolidine
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Overview
Description
3-Chloropyrrolidine is a heterocyclic organic compound with the molecular formula C4H8ClN. It consists of a pyrrolidine ring substituted with a chlorine atom at the third position. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with thionyl chloride, which introduces the chlorine atom at the desired position. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process involves the chlorination of pyrrolidine in the presence of a suitable catalyst and solvent. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to pyrrolidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of substituted pyrrolidines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of pyrrolidine.
Scientific Research Applications
3-Chloropyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anticonvulsants and anti-inflammatory agents.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloropyrrolidine involves its interaction with specific molecular targets. The chlorine atom in the compound enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Pyrrolidine: The parent compound without the chlorine substitution.
3-Bromopyrrolidine: Similar structure with a bromine atom instead of chlorine.
3-Fluoropyrrolidine: Similar structure with a fluorine atom instead of chlorine.
Comparison:
Reactivity: 3-Chloropyrrolidine is more reactive than pyrrolidine due to the presence of the electronegative chlorine atom, which makes it more susceptible to nucleophilic substitution.
Biological Activity:
Applications: While all these compounds are used as building blocks in organic synthesis, this compound is particularly valued for its unique reactivity and the ability to form specific derivatives with desired properties.
Properties
IUPAC Name |
3-chloropyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYCJOGGRXQIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539611 |
Source
|
Record name | 3-Chloropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-49-3 |
Source
|
Record name | 3-Chloropyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10603-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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